molecular formula C22H28Br2S2 B1456360 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene CAS No. 359017-65-5

2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene

Cat. No.: B1456360
CAS No.: 359017-65-5
M. Wt: 516.4 g/mol
InChI Key: AWYXKECIKVHBKM-UHFFFAOYSA-N
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Description

2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene is a chemical compound with the molecular formula C22H28Br2S2 and a molecular weight of 516.40 . It is a heterocyclic building block used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an efficient synthesis of hydrolytically and thermally stable 4,8-dibromobenzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) by the bromination of its parent heterocycle is reported .


Molecular Structure Analysis

The compound has a large and rigid planar conjugated structure . This structure allows for effective conjugation if embedded into semiconducting polymers, which in turn will have a lower band gap .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) .

Scientific Research Applications

Semiconductor Applications

  • Organic Thin-Film Transistors (OTFTs): A novel regioregular poly(4,8-didodecylbenzo[1,2-b:4,5-b‘]dithiophene) derived from 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene exhibited promising use as a semiconductor in OTFTs, achieving a field-effect mobility of ∼0.012 cm² V⁻¹ s⁻¹ and a current on/off ratio of ∼2.5 × 10⁵ (Pan et al., 2006).

Solar Cell Materials

  • Polymer Solar Cells: The compound acts as a monomer in the synthesis of polymer solar cells materials, demonstrating its pivotal role in photovoltaic applications (Qi Zhu-chai, 2013).
  • Electrochemical Reduction: Polyquinones synthesized from variants of benzo[1,2-b:4,5-b′]dithiophene, including derivatives of this compound, showed significant electrochemical reduction, crucial for solar cell technology (Takakazu Yamamoto & K. Shiraishi, 1998).
  • Charge Carrier Mobility: The introduction of phenyl and styryl groups to the benzo[1,2-b:4,5-b']dithiophene core, similar to this compound, enhanced π-conjugation, leading to a higher charge carrier mobility in the π-systems, a vital property for organic photovoltaic devices (Sojiro Minami et al., 2014).

Optoelectronic Properties

  • Low-Band-Gap Small Molecules: Modifications in the molecule's structure, such as substituting sulfur (S) with selenium (Se), significantly affected the optoelectronic properties and photovoltaic performance of devices, indicating the potential of this compound in fine-tuning the properties of optoelectronic materials (Xiaoming He et al., 2015).

Electrochromic Materials

  • Color Switching and Optical Contrast: this compound derivatives were used to synthesize polymers with notable electrochromic properties, including the ability to switch colors and demonstrate significant optical contrast changes, which is essential for developing advanced display technologies (Zhen Xu et al., 2018).

Electronic Coupling in Complexes

  • Ruthenium Complexes: This compound was used in synthesizing diruthenium ethynyl complexes with promising electronic coupling properties, highlighting its potential in the development of advanced molecular electronic devices (Ya‐Ping Ou et al., 2017).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of novel regioregular poly(4,8-didodecylbenzo[1,2-b:4,5-b’]dithiophene), which is used as a semiconductor in organic thin-film transistors .

Mode of Action

It is known that the compound is used in the synthesis of a polymer that exhibits semiconducting properties . This suggests that the compound may interact with its targets to facilitate electron transfer, a key process in semiconductors.

Result of Action

It is known that the compound is used in the synthesis of a polymer that exhibits semiconducting properties . This suggests that the compound may contribute to the formation of structures that facilitate electron transfer.

Safety and Hazards

The compound is labeled with a warning signal word . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

The compound and similar structures are widely used and studied building blocks for high-performance small molecule-based photovoltaic devices . They offer a competitive alternative to their polymer counterparts due to the advantages of their defined structure and thus less batch to batch variation .

Properties

IUPAC Name

2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Br2S2/c1-3-5-7-9-11-15-17-13-19(23)26-22(17)16(12-10-8-6-4-2)18-14-20(24)25-21(15)18/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXKECIKVHBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735930
Record name 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359017-65-5
Record name 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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